5-Chloro-3-ethyl-2-hydroxybenzyl alcohol
Description
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol (CAS 53346-74-0) is a substituted benzyl alcohol derivative with a chlorine atom at position 5, an ethyl group at position 3, and a hydroxyl group at position 2 of the benzene ring. The molecular formula is C₉H₁₁ClO₂, with a molecular weight of approximately 186.64 g/mol. Its structure combines lipophilic (ethyl) and polar (hydroxyl) substituents, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
53346-74-0 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-4,11-12H,2,5H2,1H3 |
InChI Key |
DEMINBGYOLLYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol typically involves the chlorination of 3-ethyl-2-hydroxybenzyl alcohol. One common method includes the following steps:
Chlorination: 3-Ethyl-2-hydroxybenzyl alcohol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5th position.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3-ethyl-2-hydroxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 5-chloro-3-ethyl-2-hydroxybenzaldehyde or 5-chloro-3-ethyl-2-hydroxyacetophenone.
Reduction: Formation of 3-ethyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-3-ethyl-2-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key parameters of 5-chloro-3-ethyl-2-hydroxybenzyl alcohol with related benzyl alcohol derivatives:
Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in 5-chloro-2-nitrobenzyl alcohol (CAS 73033-58-6) is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions. This contrasts with the ethyl group in the main compound, which is electron-donating and enhances lipophilicity .
- Halogen Variants : Bromine (in 3-bromo-5-chloro-2-hydroxybenzyl alcohol) and fluorine (in 3-chloro-5-fluorobenzyl alcohol) differ in steric bulk and electronegativity. Fluorine’s small size and high electronegativity may improve metabolic stability in drug design, while bromine’s larger size could hinder enzymatic degradation .
Physicochemical Properties
- Lipophilicity : The ethyl group in the main compound increases hydrophobicity compared to methyl or halogen-substituted analogs.
- Reactivity : The hydroxyl group at position 2 in the main compound and its brominated/chlorinated analogs may facilitate hydrogen bonding or esterification reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
